METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a morpholine group, and a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-morpholinyl)propylamine with methyl 3-amino-2-thiophenecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The production process would also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[3-(4-morpholinyl)propyl]carbamoyl}amino)-2-thiophenecarboxylate
- 3-Methyl-1-{[3-(4-morpholinyl)propyl]amino}-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Methyl 3-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-2-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications.
Properties
IUPAC Name |
methyl 3-(3-morpholin-4-ylpropylcarbamoylamino)thiophene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-20-13(18)12-11(3-10-22-12)16-14(19)15-4-2-5-17-6-8-21-9-7-17/h3,10H,2,4-9H2,1H3,(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQIFXNYJRSNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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